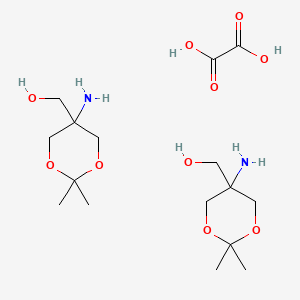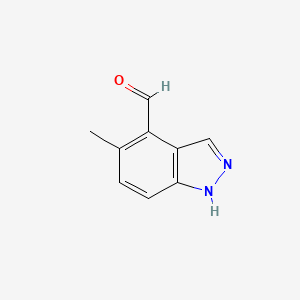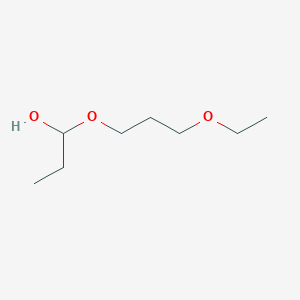
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol typically involves the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane-5-yl methanol. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is often obtained in high purity through advanced purification techniques such as chromatography and distillation .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halides or esters.
Aplicaciones Científicas De Investigación
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-amine: Similar structure but lacks the hydroxyl group.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Contains an additional hydroxyl group at a different position.
Uniqueness
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
97583-52-3 |
|---|---|
Fórmula molecular |
C16H32N2O10 |
Peso molecular |
412.43 g/mol |
Nombre IUPAC |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/2C7H15NO3.C2H2O4/c2*1-6(2)10-4-7(8,3-9)5-11-6;3-1(4)2(5)6/h2*9H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
GVMGBQAHSOLAIK-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
SMILES canónico |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]](/img/structure/B1507065.png)





![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)


![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)

![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)


